molecular formula C20H17N3O2 B2770145 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 1903326-87-3

1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2770145
CAS No.: 1903326-87-3
M. Wt: 331.375
InChI Key: PYEAJIGDEXKGGZ-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a unique structure that combines indoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indoline Core: Starting with a suitable indole derivative, the indoline core is synthesized through reduction reactions.

    Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

    Carbonylation: The carbonyl group is incorporated through acylation reactions, typically using acyl chlorides or anhydrides under basic conditions.

    Methylation: The final step involves methylation of the nitrogen atom, usually achieved with methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Pyridine derivatives, leaving groups like halides.

    Coupling: Palladium catalysts, bases like potassium carbonate.

Major Products:

    Oxidation Products: Oxidized indoline or pyridine derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Functionalized pyridine derivatives.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one depends on its specific application:

    Biological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the indoline and pyridine rings, facilitating various chemical transformations.

Comparison with Similar Compounds

    1-Methyl-3-(pyridin-4-yl)indoline-2-one: Lacks the carbonyl group, resulting in different reactivity and applications.

    3-(5-(Pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one: Similar structure but without the methyl group, affecting its chemical properties and biological activity.

Uniqueness: 1-Methyl-3-(5-(pyridin-4-yl)indoline-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(5-pyridin-4-yl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-22-11-2-3-17(19(22)24)20(25)23-12-8-16-13-15(4-5-18(16)23)14-6-9-21-10-7-14/h2-7,9-11,13H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEAJIGDEXKGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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